Cas no 2171911-46-7 (methyl 1-(4-hydroxypiperidin-4-yl)-3,3-dimethylcyclobutane-1-carboxylate)

methyl 1-(4-hydroxypiperidin-4-yl)-3,3-dimethylcyclobutane-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- methyl 1-(4-hydroxypiperidin-4-yl)-3,3-dimethylcyclobutane-1-carboxylate
- 2171911-46-7
- EN300-1631838
-
- インチ: 1S/C13H23NO3/c1-11(2)8-12(9-11,10(15)17-3)13(16)4-6-14-7-5-13/h14,16H,4-9H2,1-3H3
- InChIKey: KMLPEHMPQRFTLV-UHFFFAOYSA-N
- ほほえんだ: OC1(CCNCC1)C1(C(=O)OC)CC(C)(C)C1
計算された属性
- せいみつぶんしりょう: 241.16779360g/mol
- どういたいしつりょう: 241.16779360g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 311
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.4
- トポロジー分子極性表面積: 58.6Ų
methyl 1-(4-hydroxypiperidin-4-yl)-3,3-dimethylcyclobutane-1-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1631838-0.05g |
methyl 1-(4-hydroxypiperidin-4-yl)-3,3-dimethylcyclobutane-1-carboxylate |
2171911-46-7 | 0.05g |
$948.0 | 2023-06-04 | ||
Enamine | EN300-1631838-10.0g |
methyl 1-(4-hydroxypiperidin-4-yl)-3,3-dimethylcyclobutane-1-carboxylate |
2171911-46-7 | 10g |
$4852.0 | 2023-06-04 | ||
Enamine | EN300-1631838-0.1g |
methyl 1-(4-hydroxypiperidin-4-yl)-3,3-dimethylcyclobutane-1-carboxylate |
2171911-46-7 | 0.1g |
$993.0 | 2023-06-04 | ||
Enamine | EN300-1631838-1.0g |
methyl 1-(4-hydroxypiperidin-4-yl)-3,3-dimethylcyclobutane-1-carboxylate |
2171911-46-7 | 1g |
$1129.0 | 2023-06-04 | ||
Enamine | EN300-1631838-50mg |
methyl 1-(4-hydroxypiperidin-4-yl)-3,3-dimethylcyclobutane-1-carboxylate |
2171911-46-7 | 50mg |
$948.0 | 2023-09-22 | ||
Enamine | EN300-1631838-10000mg |
methyl 1-(4-hydroxypiperidin-4-yl)-3,3-dimethylcyclobutane-1-carboxylate |
2171911-46-7 | 10000mg |
$4852.0 | 2023-09-22 | ||
Enamine | EN300-1631838-500mg |
methyl 1-(4-hydroxypiperidin-4-yl)-3,3-dimethylcyclobutane-1-carboxylate |
2171911-46-7 | 500mg |
$1084.0 | 2023-09-22 | ||
Enamine | EN300-1631838-5.0g |
methyl 1-(4-hydroxypiperidin-4-yl)-3,3-dimethylcyclobutane-1-carboxylate |
2171911-46-7 | 5g |
$3273.0 | 2023-06-04 | ||
Enamine | EN300-1631838-0.25g |
methyl 1-(4-hydroxypiperidin-4-yl)-3,3-dimethylcyclobutane-1-carboxylate |
2171911-46-7 | 0.25g |
$1038.0 | 2023-06-04 | ||
Enamine | EN300-1631838-0.5g |
methyl 1-(4-hydroxypiperidin-4-yl)-3,3-dimethylcyclobutane-1-carboxylate |
2171911-46-7 | 0.5g |
$1084.0 | 2023-06-04 |
methyl 1-(4-hydroxypiperidin-4-yl)-3,3-dimethylcyclobutane-1-carboxylate 関連文献
-
Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
-
Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279
-
4. Book reviews
-
Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
-
Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
-
Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
-
Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
-
Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
-
Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885
methyl 1-(4-hydroxypiperidin-4-yl)-3,3-dimethylcyclobutane-1-carboxylateに関する追加情報
Methyl 1-(4-hydroxypiperidin-4-yl)-3,3-dimethylcyclobutane-1-carboxylate (CAS No. 2171911-46-7): A Comprehensive Overview
Methyl 1-(4-hydroxypiperidin-4-yl)-3,3-dimethylcyclobutane-1-carboxylate, identified by its CAS number 2171911-46-7, is a compound of significant interest in the field of pharmaceutical chemistry and drug development. This compound belongs to a class of molecules that exhibit potential biological activity, making it a subject of extensive research and investigation. The unique structural features of this molecule, particularly its incorporation of a piperidine ring and a cyclobutane moiety, contribute to its intriguing chemical and pharmacological properties.
The molecular structure of Methyl 1-(4-hydroxypiperidin-4-yl)-3,3-dimethylcyclobutane-1-carboxylate consists of a cyclobutane ring substituted with two methyl groups at the 3-position and a carboxylate group at the 1-position. The nitrogen atom of the piperidine ring is linked to the carbon atom of the cyclobutane ring at the 4-position, while an hydroxyl group is attached to the same carbon atom of the piperidine ring. This arrangement creates a complex three-dimensional structure that influences the compound's interactions with biological targets.
In recent years, there has been growing interest in the development of novel therapeutic agents that target specific biological pathways. The compound Methyl 1-(4-hydroxypiperidin-4-yl)-3,3-dimethylcyclobutane-1-carboxylate has been studied for its potential role in modulating various biological processes. Its structural features suggest that it may interact with enzymes and receptors involved in metabolic disorders, neurodegenerative diseases, and other conditions. The presence of both hydrophobic and hydrophilic regions in its structure allows for favorable interactions with biological membranes and targets.
One of the most compelling aspects of this compound is its potential as a lead molecule for drug discovery. The cyclobutane ring provides rigidity to the molecule, which can enhance binding affinity to biological targets. Additionally, the piperidine moiety is known to be a common pharmacophore in many bioactive compounds, contributing to their pharmacological efficacy. The hydroxyl group on the piperidine ring may also participate in hydrogen bonding interactions, further stabilizing the compound's binding to its target.
Recent studies have highlighted the importance of structural diversity in drug design. The compound Methyl 1-(4-hydroxypiperidin-4-yl)-3,3-dimethylcyclobutane-1-carboxylate exemplifies how structural modifications can lead to novel bioactive molecules. Researchers have explored derivatives of this compound to optimize its pharmacological properties. By modifying the substituents on the cyclobutane ring or introducing additional functional groups, new analogs with enhanced potency and selectivity can be generated.
The synthesis of Methyl 1-(4-hydroxypiperidin-4-yl)-3,3-dimethylcyclobutane-1-carboxylate presents both challenges and opportunities for synthetic chemists. The construction of the cyclobutane ring requires precise control over reaction conditions to ensure high yield and purity. Additionally, the introduction of the piperidine moiety and the hydroxyl group demands careful selection of synthetic routes to avoid unwanted side reactions. Despite these challenges, advances in synthetic methodology have made it possible to produce this compound in multiigram quantities for further study.
The pharmacological evaluation of Methyl 1-(4-hydroxypiperidin-4-yl)-3,3-dimethylcyclobutane-1-carboxylate has revealed promising results in preclinical studies. In vitro assays have demonstrated that this compound exhibits inhibitory activity against certain enzymes and receptors relevant to human diseases. These findings have prompted further investigation into its potential therapeutic applications. In vivo studies are currently underway to assess its efficacy and safety profile in animal models.
The development of novel drugs is a complex process that involves extensive research and collaboration among scientists from various disciplines. The compound Methyl 1-(4-hydroxypiperidin-4-yl)-3,3-dimethylcyclobutane-1-carboxylate serves as an example of how interdisciplinary approaches can lead to significant advancements in drug discovery. By combining expertise in organic chemistry, medicinal chemistry, pharmacology, and biotechnology, researchers can identify and develop new therapeutic agents that address unmet medical needs.
The future prospects for Methyl 1-(4-hydroxypiperidin-4-yl)-3,3-dimethylcyclobutane-1-carboxylate are promising given its unique structural features and potential biological activity. As research continues, new insights into its mechanisms of action will be gained, which will guide further optimization efforts. Additionally, computational methods such as molecular modeling and virtual screening can be employed to identify new derivatives with improved properties.
In conclusion, Methyl 1-(4-hydroxypiperidin-4-yl)-3,3-dimethylcyclobutane-1-carboxylate (CAS No. 2171911-46-7) is a fascinating compound with significant potential in pharmaceutical research. Its structural complexity and biological activity make it an attractive candidate for drug development. As scientists continue to explore its properties and applications, new therapeutic opportunities may emerge that benefit patients worldwide.
2171911-46-7 (methyl 1-(4-hydroxypiperidin-4-yl)-3,3-dimethylcyclobutane-1-carboxylate) 関連製品
- 1250443-94-7(Methyl 5-Bromothieno2,3-BPyridine-2-Carboxylate)
- 944905-11-7((2-phenylpyrimidin-5-yl)methanamine)
- 1805603-03-5(Ethyl 3-(difluoromethyl)-2-hydroxy-4-methoxypyridine-6-acetate)
- 2680770-49-2(tert-butyl N-1-(2-cyanoethyl)-5-methyl-1H-pyrazol-3-ylcarbamate)
- 59080-31-8(1-Fluoro-7-methylnaphthalene)
- 922081-63-8(N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)thiophene-2-sulfonamide)
- 1368759-11-8([1-(4-tert-butylphenyl)-5-methyl-1H-pyrazol-4-yl]methanamine)
- 2013777-67-6(4-(benzyloxy)-N-propylbenzene-1-sulfonamide)
- 899746-47-5(4-chloro-N-4-(dimethylamino)phenyl-3-methyl-1-phenyl-1H-pyrazolo3,4-bpyridine-5-carboxamide)
- 2353786-01-1(3-(2-Iodophenyl)-1,2-oxazole-5-carboxylic acid)